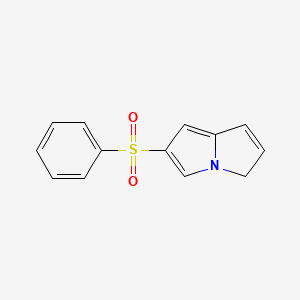
2,2'-Bis(diphenylphosphino)-1,1'-bi(cyclopentane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) is a bidentate ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) typically involves the reaction of diphenylphosphine with 1,1’-bi(cyclopentane) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 1,1’-bi(cyclopentane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The ligand can participate in substitution reactions where one or both of the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound is used in the study of enzyme models and metalloproteins.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) exerts its effects involves the formation of stable complexes with transition metals. The phosphine groups coordinate to the metal center, stabilizing it and facilitating various catalytic processes. The molecular targets include metal ions such as palladium, platinum, and rhodium, which are commonly used in catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
- 1,2-Bis(diphenylphosphino)ethane
- 2,2’-Bis(diphenylphosphino)-1,1’-biphenyl
Uniqueness
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) is unique due to its cyclopentane backbone, which provides a different steric environment compared to other similar compounds. This unique structure can lead to different reactivity and selectivity in catalytic processes, making it a valuable ligand in various applications.
Eigenschaften
Molekularformel |
C34H36P2 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
[2-(2-diphenylphosphanylcyclopentyl)cyclopentyl]-diphenylphosphane |
InChI |
InChI=1S/C34H36P2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2 |
InChI-Schlüssel |
UKCDADXCAXXBGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCC4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



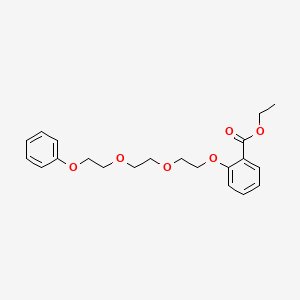



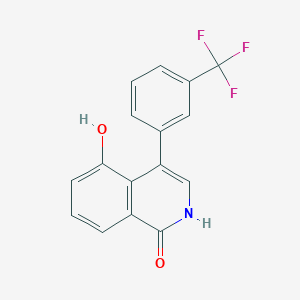
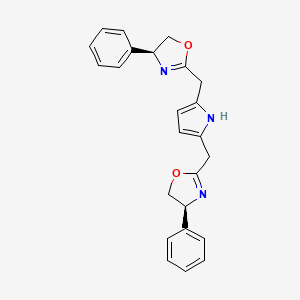
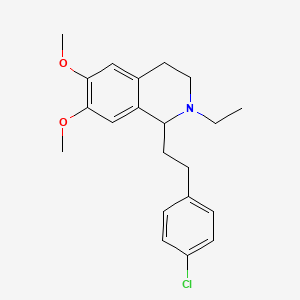
![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
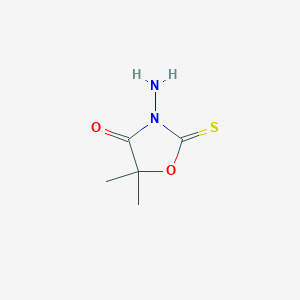
![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)


